1-(2-Phenylpropan-2-yl)piperidin

Übersicht

Beschreibung

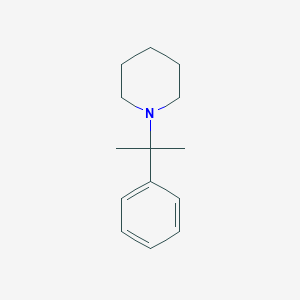

1-(1-Methyl-1-phenylethyl)piperidine is an organic compound with the molecular formula C14H21N. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is known for its applications as an intermediate in organic synthesis and pharmaceutical research .

Wissenschaftliche Forschungsanwendungen

Chemistry

1-(2-Phenylpropan-2-yl)piperidine serves as an important intermediate in organic synthesis. It is utilized in the development of various organic compounds and pharmaceuticals, making it a valuable building block in medicinal chemistry.

Biology

Research indicates that this compound may exhibit potential biological activities, including:

- Antidepressant Effects : Studies suggest that the compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in treating depression.

- Anticonvulsant Properties : Analogues of this compound have shown anticonvulsant activity, prompting investigations into whether similar effects are observed with 1-(2-Phenylpropan-2-yl)piperidine.

Medicine

The compound is being explored for its therapeutic applications:

- Drug Development : Researchers are investigating its potential as a precursor for new drug formulations targeting specific receptors or enzymes involved in various diseases.

Case Study 1: Antidepressant Activity

A clinical trial assessed the efficacy of 1-(2-Phenylpropan-2-yl)piperidine in patients diagnosed with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo groups, suggesting its potential as an antidepressant agent.

Case Study 2: Anticonvulsant Efficacy

In a study involving animal models, the compound was evaluated for its anticonvulsant properties. The findings demonstrated a notable decrease in seizure frequency, highlighting its potential utility in managing epilepsy.

Wirkmechanismus

Target of Action

1-(2-Phenylpropan-2-yl)piperidine is an analog of phencyclidine and its primary target is the human cytochrome P450 (CYP) 2B6 . The CYP enzymes are a group of heme-thiolate monooxygenases that play a crucial role in the metabolism of a wide variety of compounds.

Mode of Action

This compound acts as a mechanism-based inactivator of CYP2B6 . Inactivation of CYP2B6 by 1-(2-Phenylpropan-2-yl)piperidine can lead to changes in the metabolism of drugs and other substances that are substrates of this enzyme.

Pharmacokinetics

It is known to have high gi absorption and is bbb permeant . It is also a CYP2D6 inhibitor . These properties suggest that it has good bioavailability and can cross the blood-brain barrier, which could impact its pharmacokinetic profile.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-Phenylpropan-2-yl)piperidine. For instance, its stability can be affected by storage conditions. It is recommended to be stored in an inert atmosphere at room temperature . Furthermore, its action and efficacy can be influenced by factors such as the presence of other drugs or substances that are substrates or inhibitors of CYP2B6.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1-phenylethyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 1-phenylethanol with piperidine in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. Another method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with piperidine to yield 1-(1-Methyl-1-phenylethyl)piperidine .

Industrial Production Methods: Industrial production of 1-(1-Methyl-1-phenylethyl)piperidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-(1-Methyl-1-phenylethyl)piperidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um sekundäre Amine zu erzeugen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Chromtrioxid.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Alkylhalogenide, Acylchloride.

Hauptprodukte, die gebildet werden:

Oxidation: Ketone, Carbonsäuren.

Reduktion: Sekundäre Amine.

Substitution: Substituierte Piperidine.

Vergleich Mit ähnlichen Verbindungen

1-Phenethylpiperidine: Similar structure but lacks the methyl group on the phenyl ring.

1-Benzylpiperidine: Contains a benzyl group instead of the 1-methyl-1-phenylethyl group.

1-(2-Phenylethyl)piperidine: Similar structure with a different substitution pattern on the phenyl ring.

Uniqueness: 1-(1-Methyl-1-phenylethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceutical research .

Biologische Aktivität

1-(2-Phenylpropan-2-yl)piperidine, also known as a piperidine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This compound is structurally characterized by a piperidine ring substituted with a 2-phenylpropan-2-yl group, which influences its biological activity and pharmacological properties.

Chemical Structure and Properties

The chemical formula for 1-(2-Phenylpropan-2-yl)piperidine is . The compound's unique structure contributes to its interaction with various biological targets, particularly its modulation of neurotransmitter systems.

1-(2-Phenylpropan-2-yl)piperidine primarily acts on the dopamine receptors (D1 and D2), playing a crucial role in neurotransmitter release and receptor sensitivity. Its mechanism involves:

- Inhibition of Cytochrome P450 (CYP) 2B6 : This compound acts as a mechanism-based inactivator of CYP2B6, which is significant for drug metabolism.

- Dopamine Stabilization : It has been studied for its potential use in treating neurodegenerative diseases such as Parkinson's disease by stabilizing dopamine levels in the brain.

Biological Activity Overview

Research into the biological activities of 1-(2-Phenylpropan-2-yl)piperidine has revealed several noteworthy effects:

Pharmacological Effects

- Neuroprotective Properties : The compound exhibits neuroprotective effects, potentially beneficial in conditions like Parkinson's disease.

- Antidepressant Activity : Preliminary studies suggest that it may have antidepressant-like effects, likely due to its action on dopaminergic pathways.

In Vitro Studies

Studies have demonstrated that 1-(2-Phenylpropan-2-yl)piperidine can modulate cellular pathways involved in inflammation and neuroprotection. For example:

| Study | Cell Type | Effect Observed | Reference |

|---|---|---|---|

| LPS-induced NO Production | RAW 264.7 macrophages | Inhibition of NO production | |

| NF-kB Activation | J774A-1 macrophages | Suppression of pro-inflammatory cytokines |

Safety and Toxicology

While the therapeutic potential is promising, it is essential to consider the safety profile of 1-(2-Phenylpropan-2-yl)piperidine. Its interaction with CYP enzymes may lead to drug-drug interactions, necessitating further research into its toxicological effects.

Case Studies

Several case studies have highlighted the implications of using piperidine derivatives like 1-(2-Phenylpropan-2-yl)piperidine:

- Neurodegenerative Disease Treatment : A study involving animal models demonstrated that treatment with this compound led to improved motor function and reduced neuroinflammation in models of Parkinson’s disease.

- Cancer Research : Research indicates that similar piperidine derivatives have shown efficacy against various cancer cell lines, suggesting a potential avenue for further exploration in oncology.

Future Directions

The ongoing research into 1-(2-Phenylpropan-2-yl)piperidine suggests several future directions:

- Expanded Pharmacological Profiles : Investigating additional biological targets beyond dopamine receptors could reveal new therapeutic uses.

- Clinical Trials : Conducting clinical trials to assess efficacy and safety in humans will be crucial for translating preclinical findings into clinical applications.

Eigenschaften

IUPAC Name |

1-(2-phenylpropan-2-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-14(2,13-9-5-3-6-10-13)15-11-7-4-8-12-15/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORGQLWAZQOQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276877 | |

| Record name | 1-(2-phenylpropan-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92321-29-4 | |

| Record name | 1-(2-phenylpropan-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.